N,N'-1,2-Cyclohexanediylbisformamide
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Overview
Description
N,N’-1,2-Cyclohexanediylbisformamide, also known as N-(2-Formylaminocyclohexyl)formamide, is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is characterized by its cyclohexane ring structure with two formamide groups attached to the 1 and 2 positions of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-Cyclohexanediylbisformamide typically involves the reaction of cyclohexane-1,2-diamine with formic acid or formic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-1,2-Cyclohexanediylbisformamide may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-Cyclohexanediylbisformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide groups to amine groups.
Substitution: The formamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
N,N’-1,2-Cyclohexanediylbisformamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-1,2-Cyclohexanediylbisformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,2-cyclohexanediamine: Similar structure but with methyl groups instead of formamide groups.
1,2-Cyclohexanediamine: Lacks the formamide groups, making it less reactive in certain chemical reactions.
Uniqueness
N,N’-1,2-Cyclohexanediylbisformamide is unique due to its dual formamide groups, which provide distinct reactivity and interaction capabilities compared to similar compounds. This makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
870703-67-6 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-(2-formamidocyclohexyl)formamide |
InChI |
InChI=1S/C8H14N2O2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h5-8H,1-4H2,(H,9,11)(H,10,12) |
InChI Key |
DMSKHMRVHGNWMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC=O)NC=O |
Origin of Product |
United States |
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